N-ethyl-1H-1,2,4-triazol-5-amine
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Overview
Description
“N-ethyl-1H-1,2,4-triazol-5-amine” is a chemical compound with the molecular formula C4H8N4 . It is a derivative of 1H-1,2,4-triazol-5-amine, where one of the hydrogen atoms attached to the nitrogen atom is replaced by an ethyl group .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including this compound, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The InChI string for this compound isInChI=1S/C4H8N4/c1-2-8-4(5)6-3-7-8/h3H,2H2,1H3,(H2,5,6,7)
. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 112.1331 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis Methods
General Synthesis Approaches : N-ethyl-1H-1,2,4-triazol-5-amine derivatives can be synthesized using various methods. For instance, Shen and Zhang (2015) developed a method for synthesizing 1-substituted 3-amino-1H-1,2,4-triazoles via a one-pot process involving formimidamide formation followed by a thermal monocyclic rearrangement (Shen & Zhang, 2015).
Advanced Synthesis Techniques : Modern techniques like microwave-assisted synthesis are employed for efficient production of derivatives. For example, a microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was reported by Tan, Lim, and Dolzhenko (2017), demonstrating the utility of this approach in creating structurally diverse compounds (Tan, Lim, & Dolzhenko, 2017).
Applications in Organic and Medicinal Chemistry
Photophysical Properties : Research by Guo et al. (2021) on fully substituted 1H-1,2,4-triazol-3-amines highlighted their potential in organic and medicinal chemistry due to their interesting photophysical properties (Guo et al., 2021).
Antimicrobial Activities : Compounds like 1,2,4-triazole derivatives exhibit antimicrobial activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found them to possess good to moderate activities against various microorganisms (Bektaş et al., 2007).
Applications in Material Science
- Development of Optical Materials : The study by Guo et al. (2021) also mentioned the potential use of synthesized 1H-1,2,4-triazol-3-amines in the development of optical materials, highlighting their broad applicability (Guo et al., 2021).
Applications in Coordination Chemistry
- Complex Formation : Compounds based on 1,2,4-triazoles can form complexes with various metals. For example, Kajdan et al. (2000) explored the coordination geometries of bis(4-amino-3-ethyl-1,2,4-triazole-5-thione) complexes with different metals, indicating their significance in coordination chemistry (Kajdan et al., 2000).
Mechanism of Action
Target of Action
The primary targets of N-ethyl-1H-1,2,4-triazol-5-amine are currently unknown. The compound is a derivative of the 1,2,4-triazole family, which has been associated with various biological activities . .
Mode of Action
The exact mode of action of This compound As a derivative of the 1,2,4-triazole family, it may share some of the interactions with biological targets that other members of this family exhibit
Biochemical Pathways
The biochemical pathways affected by This compound The 1,2,4-triazole family has been associated with a variety of biological activities, suggesting that they may interact with multiple pathways
Result of Action
The molecular and cellular effects of This compound Given the diverse biological activities associated with the 1,2,4-triazole family , it is likely that this compound may have multiple effects at the molecular and cellular level
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action
Properties
IUPAC Name |
N-ethyl-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-2-5-4-6-3-7-8-4/h3H,2H2,1H3,(H2,5,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSSJGIUWDEDGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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